3-(3,4-dimethylphenyl)-1-((6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione
Description
The compound 3-(3,4-dimethylphenyl)-1-((6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione is a structurally complex heterocyclic molecule featuring:
- A thieno[2,3-d]pyrimidine core fused with a cycloheptane ring.
- A 3,4-dimethylphenyl substituent at position 3.
- A pyrido[1,2-a]pyrimidin-4-one moiety linked via a methyl group at position 1.
- A 4-oxo group contributing to hydrogen-bonding interactions.
The synthesis likely follows alkylation protocols using K₂CO₃ and acetone under reflux, analogous to methods for related thieno-pyrimidines .
Properties
IUPAC Name |
4-(3,4-dimethylphenyl)-6-[(6-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7)-diene-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O3S/c1-17-12-13-21(14-18(17)2)33-27(35)26-22-9-5-4-6-10-23(22)37-28(26)31(29(33)36)16-20-15-25(34)32-19(3)8-7-11-24(32)30-20/h7-8,11-15H,4-6,9-10,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLRXOHUTNXPUSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(N(C2=O)CC4=CC(=O)N5C(=CC=CC5=N4)C)SC6=C3CCCCC6)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,4-dimethylphenyl)-1-((6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione is a complex organic molecule with potential biological activities. This article reviews its biological properties based on available research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 420.5 g/mol. The structure features multiple functional groups that contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit a range of biological activities including:
- Antitumor Activity : Many derivatives of thieno[2,3-d]pyrimidinones have shown promise in inhibiting tumor cell proliferation. For instance, a study demonstrated that derivatives significantly inhibited the growth of murine B16 melanoma cells by enhancing melanin synthesis .
- Antimicrobial Properties : Compounds containing pyrido[1,2-a]pyrimidine moieties have been noted for their antibacterial and antifungal activities. The presence of the thieno group can enhance these effects .
Case Studies
- Antitumor Efficacy :
- Mechanism of Action :
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Research Implications and Gaps
- Bioactivity Testing : While antitumor activity is hypothesized (based on structural analogs ), empirical validation is needed.
- Similarity Indexing : Applying Tanimoto/Dice metrics () could prioritize analogs for virtual screening .
- Synthetic Optimization : Modifying substituents (e.g., replacing 3,4-dimethylphenyl with fluorinated groups) may enhance potency or solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
